![molecular formula C14H10N8 B11763274 5-[4'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole](/img/structure/B11763274.png)
5-[4'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4’-(1H-1,2,3,4-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole is a complex organic compound characterized by the presence of two tetrazole rings attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4’-(1H-1,2,3,4-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole typically involves the reaction of 4-cyanobiphenyl with sodium azide under acidic conditions to form the tetrazole rings. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (120°C) for 18-20 hours . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-[4’-(1H-1,2,3,4-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole rings can participate in nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with carboxyl or hydroxyl groups, while substitution reactions can introduce various functional groups onto the tetrazole rings.
Wissenschaftliche Forschungsanwendungen
5-[4’-(1H-1,2,3,4-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with high nitrogen content for targeted therapies.
Industry: Utilized in the development of high-energy materials and explosives due to its high nitrogen content.
Wirkmechanismus
The mechanism of action of 5-[4’-(1H-1,2,3,4-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole rings can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s high nitrogen content also contributes to its reactivity and potential bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid: Similar structure with a single tetrazole ring attached to a benzoic acid moiety.
4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid: Contains a tetrazole ring attached to a butanoic acid chain.
Bis(1H-tetrazol-5-yl)amine: A compound with two tetrazole rings attached to an amine group, used in high-energy materials.
Uniqueness
5-[4’-(1H-1,2,3,4-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole is unique due to its biphenyl structure with two tetrazole rings, providing a combination of high nitrogen content and structural stability. This makes it particularly valuable in applications requiring both high reactivity and stability, such as in the development of advanced materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C14H10N8 |
|---|---|
Molekulargewicht |
290.28 g/mol |
IUPAC-Name |
5-[4-[4-(2H-tetrazol-5-yl)phenyl]phenyl]-2H-tetrazole |
InChI |
InChI=1S/C14H10N8/c1-5-11(13-15-19-20-16-13)6-2-9(1)10-3-7-12(8-4-10)14-17-21-22-18-14/h1-8H,(H,15,16,19,20)(H,17,18,21,22) |
InChI-Schlüssel |
KSMAAKRGCQTKFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=NNN=N3)C4=NNN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


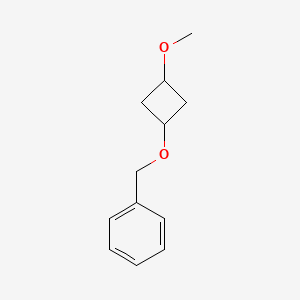
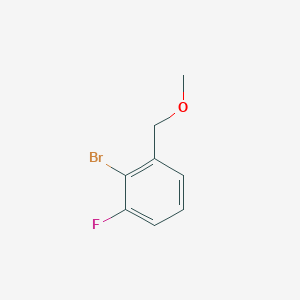
![Naphtho[2,1-b]benzofuran-8-ylboronic acid](/img/structure/B11763203.png)
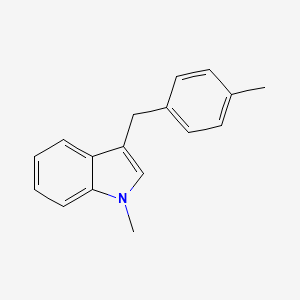
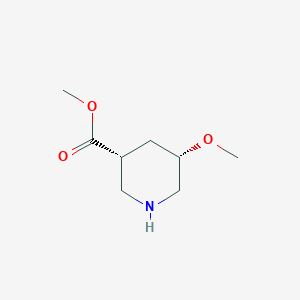
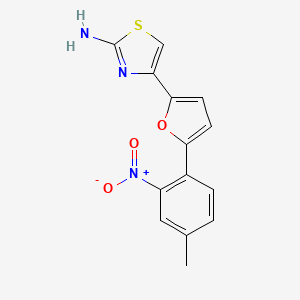

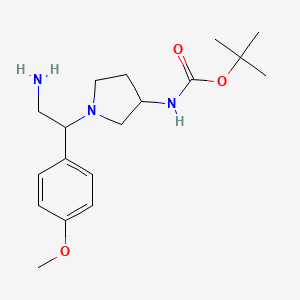
![(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride](/img/structure/B11763244.png)
![5-(4-Bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B11763245.png)
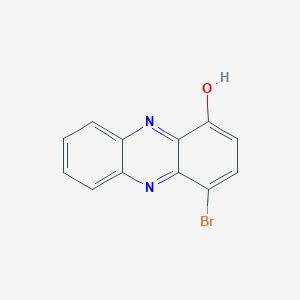
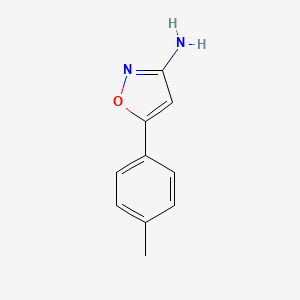

![4,5-Dihydro-6H-cyclopenta[b]furan-6-one](/img/structure/B11763265.png)
